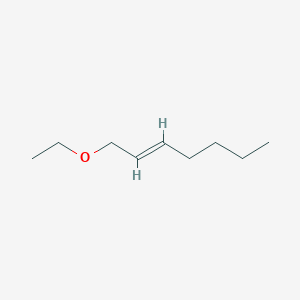
(E)-1-ethoxy-hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-ethoxy-hept-2-ene is an organic compound characterized by the presence of an ethoxy group attached to a heptene chain The (E) notation indicates that the ethoxy group and the hydrogen atom on the double-bonded carbon atoms are on opposite sides, giving the molecule a specific geometric configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-ethoxy-hept-2-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by its reaction with heptanal to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the addition of ethoxy groups to heptene under controlled conditions. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-ethoxy-hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium ethoxide, potassium hydroxide
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Alkanes
Substitution: Various substituted alkenes
Scientific Research Applications
(E)-1-ethoxy-hept-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alkene substrates.
Medicine: Research into its potential as a precursor for bioactive compounds is ongoing, with studies focusing on its role in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (E)-1-ethoxy-hept-2-ene involves its interaction with various molecular targets, depending on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of epoxides or aldehydes. In reduction reactions, the addition of hydrogen atoms to the double bond results in the formation of alkanes. The ethoxy group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-ethoxy-hept-2-ene: The geometric isomer of (E)-1-ethoxy-hept-2-ene, where the ethoxy group and hydrogen atom are on the same side of the double bond.
1-ethoxy-2-heptene: A positional isomer with the ethoxy group attached to a different carbon atom in the heptene chain.
1-methoxy-hept-2-ene: A similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different reaction pathways and products compared to its isomers, making it valuable for specific synthetic applications.
Properties
CAS No. |
62103-21-3 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(E)-1-ethoxyhept-2-ene |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9-10-4-2/h7-8H,3-6,9H2,1-2H3/b8-7+ |
InChI Key |
CVJJHGYFUQBSCH-BQYQJAHWSA-N |
Isomeric SMILES |
CCCC/C=C/COCC |
Canonical SMILES |
CCCCC=CCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















